molecular formula C13H18ClNO3 B1424687 Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1220034-80-9

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1424687
CAS No.: 1220034-80-9
M. Wt: 271.74 g/mol
InChI Key: MUIUMHROYPPBGY-UHFFFAOYSA-N
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Description

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a benzoate ester linked to a pyrrolidine ring through an oxygen bridge. This compound is of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 3-chloromethylpyrrolidine in the presence of a base to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Properties

IUPAC Name

methyl 4-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-10(3-5-11)9-17-12-6-7-14-8-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUMHROYPPBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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